N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.468. The purity is usually 95%.
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Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
These properties suggest a complex structure that may contribute to its biological effects.
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo...) may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound remain under investigation; however, it is hypothesized to exert effects through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress.
Anticancer Properties
Preliminary studies have explored the anticancer potential of related compounds. For instance, a study on 4-amino derivatives indicated varying degrees of cytotoxicity against leukemia cells (CCRF-CEM) with IC50 values suggesting some level of activity at higher concentrations . While specific data on the target compound is limited, these findings hint at the possibility of similar effects.
Antimicrobial Activity
Compounds derived from oxazepin structures have been noted for their antimicrobial properties. Research suggests that modifications to the oxazepin core can enhance activity against both gram-positive and gram-negative bacteria . Although direct studies on N-(5-isopentyl...) are lacking, its structural analogs exhibit promising antimicrobial effects.
Case Studies and Research Findings
Several studies have indirectly informed our understanding of the biological activity of N-(5-isopentyl...) through related compounds:
- In Vitro Studies : A study on related oxazepins demonstrated significant anticancer activity against various cancer cell lines with IC50 values ranging from 6.7 to >20 µg/mL depending on the derivative .
- Antioxidant Studies : Research has shown that similar compounds can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects .
- Molecular Docking Studies : Computational studies have indicated that compounds with similar structures can effectively bind to target proteins involved in disease pathways, which may be applicable to N-(5-isopentyl...) as well .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-13(2)7-9-23-15-11-14(22-19(27)24-10-8-21-18(24)26)5-6-16(15)28-12-20(3,4)17(23)25/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDODBZWFSCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)N3CCNC3=O)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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